AF-353 hydrochloride

Description

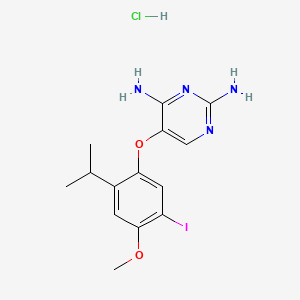

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17IN4O2.ClH/c1-7(2)8-4-11(20-3)9(15)5-10(8)21-12-6-18-14(17)19-13(12)16;/h4-7H,1-3H3,(H4,16,17,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBBKDZPXABQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClIN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927887-18-1 | |

| Record name | 927887-18-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

AF-353 Hydrochloride: A Deep Dive into its Mechanism of Action as a P2X3 and P2X2/3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF-353 hydrochloride is a potent and selective, orally bioavailable antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2][3][4][5] These receptors, which are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP), are predominantly expressed on sensory neurons and are implicated in the pathophysiology of various sensory disorders, including chronic pain, overactive bladder, and chronic cough. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with its target receptors, the downstream signaling pathways it modulates, and the experimental methodologies used to elucidate its pharmacological profile.

Core Mechanism of Action: Allosteric Antagonism of P2X3 and P2X2/3 Receptors

AF-353 acts as a negative allosteric modulator of both homotrimeric P2X3 and heterotrimeric P2X2/3 receptors. This means that it binds to a site on the receptor that is topographically distinct from the orthosteric binding site for the endogenous agonist, ATP. This non-competitive mechanism of inhibition is a key feature of AF-353's pharmacological profile.

Structural and functional studies have identified a druggable allosteric binding pocket for AF-353 and its analogs on the human P2X3 receptor, located between the left flipper, lower body, and dorsal fin domains of the receptor. Binding of AF-353 to this site induces a conformational change in the receptor that prevents the channel from opening in response to ATP binding, thereby inhibiting the influx of cations (Na⁺ and Ca²⁺) and subsequent neuronal depolarization.

The allosteric nature of AF-353's antagonism may offer therapeutic advantages over competitive antagonists, as its inhibitory effect is less likely to be surmounted by high local concentrations of ATP, which can occur in inflammatory or pathological conditions.

Quantitative Pharmacological Data

The potency and selectivity of AF-353 have been characterized across various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Human P2X3 | Rat P2X3 | Human P2X2/3 | Reference |

| pIC₅₀ (Intracellular Calcium Flux) | 8.0 | 8.0 | 7.3 | |

| pIC₅₀ (Whole-Cell Voltage Clamp) | 8.06 | 8.05 | 7.41 | 4 |

| IC₅₀ (Intracellular Calcium Flux) | ~10 nM | ~10 nM | ~50 nM | |

| IC₅₀ (Whole-Cell Voltage Clamp) | ~8.7 nM | ~8.9 nM | ~39 nM | 4 |

Table 1: Potency of AF-353 at P2X3 and P2X2/3 Receptors

| Receptor Subtype | Inhibition at 10 µM AF-353 | Reference |

| Human P2X1 | No inhibition | |

| Human P2X2 | No inhibition | |

| Human P2X4 | No inhibition | |

| Human P2X5 | No inhibition | |

| Human P2X7 | No inhibition |

Table 2: Selectivity of AF-353 against other human P2X receptor subtypes

Signaling Pathways and Experimental Workflows

P2X3 Receptor Signaling Pathway

The activation of P2X3 receptors by ATP initiates a cascade of events in sensory neurons, leading to the perception of pain and other sensory signals. AF-353 blocks this pathway at its inception.

References

- 1. researchgate.net [researchgate.net]

- 2. ATP P2X3 receptors and neuronal sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP | eLife [elifesciences.org]

- 4. benthamscience.com [benthamscience.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to AF-353 Hydrochloride: A Potent P2X3 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AF-353 hydrochloride is a potent, selective, and orally bioavailable antagonist of the P2X3 and P2X2/3 purinergic receptors. These receptors, activated by extracellular adenosine triphosphate (ATP), are ligand-gated ion channels predominantly expressed on sensory neurons and are implicated in the pathophysiology of chronic pain, cough, and other sensory disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

P2X3 receptors are critical mediators of nociception and neuronal sensitization. Upon tissue damage or inflammation, ATP is released into the extracellular space and binds to P2X3 and P2X2/3 receptors on primary afferent neurons, leading to cation influx, depolarization, and the initiation of pain signals. Consequently, antagonism of these receptors presents a promising therapeutic strategy for the management of various chronic conditions. This compound has emerged as a key pharmacological tool and a potential clinical candidate for targeting this pathway.

Mechanism of Action

AF-353 acts as a non-competitive antagonist of P2X3 and P2X2/3 receptors.[1][2][3] Unlike competitive antagonists that bind to the same site as the endogenous ligand ATP, AF-353 binds to an allosteric site on the receptor complex. This binding induces a conformational change that prevents the ion channel from opening, even when ATP is bound. This allosteric mechanism of inhibition contributes to its potency and selectivity.

Preclinical Data

The preclinical profile of this compound demonstrates its potential as a therapeutic agent. Key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency of AF-353

| Receptor | Species | Assay Type | pIC50 | Reference |

| P2X3 | Human | Calcium Flux | 8.06 | [1] |

| P2X3 | Rat | Calcium Flux | 8.05 | [1] |

| P2X2/3 | Human | Calcium Flux | 7.41 | |

| P2X3 | Rat | Whole-Cell Voltage Clamp | 8.42 | |

| P2X2/3 | Human | Whole-Cell Voltage Clamp | 7.73 |

Table 2: Pharmacokinetic Profile of AF-353 in Rats

| Parameter | Value | Reference |

| Oral Bioavailability (%F) | 32.9% | |

| Time to Maximum Concentration (Tmax) | ~30 minutes | |

| Half-life (t1/2) | 1.63 hours | |

| CNS Penetration (Brain/Plasma Ratio) | 6 | |

| Plasma Protein Binding | 98.2% |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the P2X3 receptor signaling pathway and a typical experimental workflow for characterizing a P2X3 antagonist like AF-353.

Caption: P2X3 Receptor Signaling Pathway and AF-353 Inhibition.

Caption: Experimental Workflow for P2X3 Antagonist Characterization.

Caption: Logical Relationship of AF-353 to Other P2X3 Antagonists.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of AF-353 for P2X3 and P2X2/3 receptors.

Materials:

-

Cell membranes expressing recombinant human or rat P2X3 or P2X2/3 receptors.

-

[³H]-AF-353 (radioligand).

-

Unlabeled AF-353 or a close analog (for determining non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare membrane homogenates from cells overexpressing the target receptor.

-

In a 96-well plate, add a fixed concentration of [³H]-AF-353 to each well.

-

Add increasing concentrations of unlabeled AF-353 to competitively displace the radioligand. For determining non-specific binding, use a high concentration of an unlabeled analog.

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubate the plates at room temperature for 2-5 hours to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Intracellular Calcium Flux Assay

Objective: To measure the functional antagonism of P2X3 and P2X2/3 receptors by AF-353.

Materials:

-

Cell lines stably expressing recombinant human or rat P2X3 or P2X2/3 receptors (e.g., CHO-K1, 1321N1).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

P2X3 agonist (e.g., α,β-methylene ATP).

-

This compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence microplate reader with automated liquid handling.

Procedure:

-

Seed the cells into the microplates and culture overnight.

-

Load the cells with the calcium-sensitive dye for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of AF-353 to the wells and incubate for a predefined period.

-

Place the plate in the fluorescence reader and measure baseline fluorescence.

-

Add a fixed concentration of the P2X3 agonist (typically EC80) to all wells.

-

Immediately measure the change in fluorescence intensity over time.

-

The increase in fluorescence corresponds to the influx of intracellular calcium.

-

Plot the antagonist concentration against the inhibition of the agonist response to determine the IC50 value.

Whole-Cell Voltage-Clamp Electrophysiology

Objective: To directly measure the inhibitory effect of AF-353 on ion channel currents mediated by P2X3 and P2X2/3 receptors.

Materials:

-

Cells expressing the target P2X receptor.

-

Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.

-

Glass micropipettes.

-

Extracellular solution (containing agonist and antagonist).

-

Intracellular solution (for filling the micropipette).

Procedure:

-

Culture cells on coverslips suitable for microscopy.

-

Pull glass micropipettes to a resistance of 3-5 MΩ.

-

Fill the micropipette with the intracellular solution and mount it on the headstage.

-

Under microscopic guidance, approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Apply the P2X3 agonist to the cell to evoke an inward current.

-

After establishing a stable baseline current, co-apply the agonist with varying concentrations of AF-353.

-

Measure the reduction in the agonist-evoked current in the presence of AF-353.

-

Construct a concentration-response curve to determine the IC50 of the antagonist.

Clinical Development Perspective

While this compound has been extensively characterized as a potent and selective P2X3/P2X2/3 antagonist and an excellent in vivo tool compound, there is no publicly available information indicating its progression into human clinical trials. Other P2X3 antagonists, such as gefapixant (AF-219), have advanced through clinical development and received regulatory approval for the treatment of refractory chronic cough. Another selective P2X3 antagonist, eliapixant, is currently in clinical development for various indications. The preclinical data for AF-353, however, remains a valuable reference for the development of new therapeutics targeting the P2X3 pathway.

Conclusion

This compound is a well-characterized, potent, and selective allosteric antagonist of P2X3 and P2X2/3 receptors. Its favorable preclinical profile, including in vitro potency and in vivo pharmacokinetic properties, has established it as a valuable research tool for investigating the role of P2X3 receptors in various physiological and pathological processes. The detailed experimental protocols provided in this guide offer a robust framework for the evaluation of novel P2X3 antagonists, contributing to the ongoing efforts to develop new treatments for chronic pain, cough, and other sensory-related disorders.

References

An In-depth Technical Guide to AF-353 Hydrochloride: A Potent and Selective P2X3/P2X2/3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AF-353 hydrochloride is a novel, potent, and orally bioavailable non-competitive antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2] These receptors are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP) and are predominantly expressed on primary afferent neurons, playing a crucial role in nociceptive signaling and hypersensitivity.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and preclinical evidence supporting this compound as a promising therapeutic candidate for the treatment of chronic pain and other disorders involving afferent sensitization.[1]

Chemical Structure and Properties

This compound, a diaminopyrimidine derivative, is a white crystalline solid. Its chemical and physical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine;hydrochloride |

| Synonyms | Ro-4 hydrochloride, AF-353 (hydrochloride) |

| CAS Number | 927887-18-1 |

| Molecular Formula | C₁₄H₁₈ClIN₄O₂ |

| Molecular Weight | 436.68 g/mol |

| SMILES | CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC.Cl |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 260°C | |

| Solubility | DMSO: 20 mg/mL | |

| Appearance | White crystalline solid | |

| Stability | Stable in solid state at 40°C with 75% relative humidity for at least 2 months. Solutions and suspensions in acidic media are physically and chemically stable for at least 4 weeks at room temperature. |

Pharmacology

AF-353 is a highly potent and selective antagonist of P2X3 and P2X2/3 receptors, acting through a non-competitive mechanism. Its pharmacological profile has been extensively characterized through a series of in vitro and in vivo studies.

Mechanism of Action

Extracellular ATP, released in response to tissue damage and inflammation, activates P2X3 and P2X2/3 receptors on nociceptive sensory neurons. This activation leads to cation influx, membrane depolarization, and the initiation of pain signals. This compound acts as a negative allosteric modulator, binding to a site distinct from the ATP binding site to inhibit receptor function. This non-competitive antagonism offers a robust and potentially more durable blockade of receptor activity compared to competitive antagonists.

Potency and Selectivity

AF-353 demonstrates high potency against both human and rat P2X3 receptors and human P2X2/3 receptors. Importantly, it exhibits excellent selectivity over other P2X receptor subtypes.

| Receptor | Species | Assay | pIC₅₀ | IC₅₀ (nM) | Reference |

| P2X3 | Human | Calcium Flux | 8.0 | 10 | |

| P2X3 | Rat | Calcium Flux | 8.0 | 10 | |

| P2X2/3 | Human | Calcium Flux | 7.3 | 50.1 | |

| P2X3 | Human | Electrophysiology | 8.5 | 3.2 | |

| P2X3 | Rat | Electrophysiology | 8.3 | 5.0 | |

| P2X2/3 | Human | Electrophysiology | 7.4 | 39.8 | |

| P2X1, P2X2, P2X4, P2X5, P2X7 | Human | Calcium Flux | < 5 | > 10,000 |

Pharmacokinetics

Pharmacokinetic studies in rats have shown that this compound possesses favorable properties for in vivo use, including good oral bioavailability.

| Parameter | Route | Value |

| Bioavailability (F) | Oral | 32.9% |

| Tₘₐₓ | Oral | ~30 min |

| Half-life (t₁/₂) | IV | 1.63 h |

| Protein Binding | Rat Plasma | 98.2% |

| Brain/Plasma Ratio | - | 6 |

Preclinical Efficacy

The therapeutic potential of this compound has been demonstrated in various preclinical models of pain and visceral hypersensitivity.

Inflammatory Pain

In a model of inflammatory pain induced by Complete Freund's Adjuvant (CFA) in rats, oral administration of AF-353 produced a dose-dependent reversal of mechanical hyperalgesia, with efficacy comparable to the nonsteroidal anti-inflammatory drug (NSAID) naproxen.

Neuropathic Pain

In models of neuropathic pain, selective P2X3 and P2X2/3 antagonists like AF-353 have been shown to reverse tactile hypersensitivity.

Visceral Pain and Bladder Dysfunction

AF-353 has demonstrated efficacy in models of bladder dysfunction. In rats, AF-353 decreased the electrical signals in the detrusor muscle of the bladder. Furthermore, in a model of cyclophosphamide-induced cystitis, AF-353 markedly suppressed bladder afferent nerve activity in response to filling.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

Protocol Overview:

-

Membrane Preparation: Membranes from cells recombinantly expressing the target P2X receptor are isolated.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled P2X3 ligand (e.g., [³H]α,β-meATP) and varying concentrations of AF-353.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of AF-353 that inhibits 50% of the specific binding of the radioligand (IC₅₀), from which the inhibitory constant (Ki) can be calculated.

Intracellular Calcium Flux Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium that occurs upon receptor activation.

Protocol Overview:

-

Cell Culture and Dye Loading: Cells expressing the P2X receptor of interest are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay: The cells are pre-incubated with varying concentrations of this compound before being challenged with a P2X3 receptor agonist (e.g., α,β-methylene ATP).

-

Detection: The change in fluorescence, which is proportional to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

-

Data Analysis: The concentration-response curves are used to calculate the IC₅₀ value for this compound.

Whole-Cell Voltage-Clamp Electrophysiology

This technique directly measures the ion flow through the P2X receptor channels in response to agonist activation and its inhibition by an antagonist.

Protocol Overview:

-

Cell Preparation: Cells expressing the P2X receptor are prepared for recording.

-

Patching: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage Clamp: The cell membrane potential is held at a constant level (e.g., -60 mV).

-

Drug Application: A P2X3 agonist is applied to the cell to evoke an inward current, and this is repeated in the presence of varying concentrations of AF-353.

-

Data Recording and Analysis: The amplitude of the inward current is measured, and the inhibitory effect of AF-353 is quantified to determine its IC₅₀.

Conclusion

This compound is a well-characterized, potent, and selective non-competitive antagonist of P2X3 and P2X2/3 receptors with a favorable pharmacokinetic profile. The robust preclinical data in models of inflammatory, neuropathic, and visceral pain highlight its potential as a novel therapeutic agent for a range of debilitating conditions. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients.

References

- 1. benchchem.com [benchchem.com]

- 2. Recording P2X Receptors Using Whole-Cell Patch Clamp from Native Monocytes and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

An In-Depth Technical Guide to the Pharmacology of AF-353 Hydrochloride (Ro-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AF-353 hydrochloride, formerly known as Ro-4, is a potent, selective, and orally bioavailable antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2][3] These receptors are ATP-gated ion channels predominantly expressed on primary afferent sensory neurons and are critical mediators in nociceptive and sensory hypersensitization pathways.[4][5] AF-353 distinguishes itself through a non-competitive, allosteric mechanism of action, offering a valuable pharmacological tool for investigating the role of P2X3-containing receptors in various physiologies and pathologies, including chronic pain, bladder dysfunction, and cough. This document provides a comprehensive overview of its pharmacological profile, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and associated signaling pathways.

Mechanism of Action

AF-353 is a negative allosteric modulator of P2X3 and P2X2/3 receptors. Unlike competitive antagonists such as A-317491 and TNP-ATP, which bind to the same site as the endogenous agonist ATP, AF-353 binds to a distinct allosteric site at the interface between receptor subunits. This binding induces a conformational change in the receptor that inhibits activation by ATP in a non-competitive fashion. This mechanism is supported by Schild analysis and competition binding experiments where the inhibitory potency of AF-353 is not surmounted by increasing concentrations of the agonist α,β-methyleneATP (α,β-meATP).

Quantitative Pharmacological Data

The pharmacological activity of AF-353 has been quantified across various assays, species, and receptor subtypes. The data below summarizes its potency, affinity, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Receptor Affinity and Potency of AF-353

| Receptor Subtype | Species | Assay Type | Parameter | Value | Reference |

| P2X3 | Human | Radioligand Binding | KD | 15 nM | |

| P2X3 | Rat | Radioligand Binding | KD | 14 nM | |

| P2X2/3 | Human | Radioligand Binding | KD | 30 nM | |

| P2X2/3 | Human | Electrophysiology | KD | 47 nM | |

| P2X3 | Human | Calcium Flux | pIC50 | 8.0 | |

| P2X3 | Rat | Calcium Flux | pIC50 | 8.0 | |

| P2X2/3 | Human | Calcium Flux | pIC50 | 7.3 | |

| P2X3 | Human | Electrophysiology | pIC50 | 8.5 | |

| P2X3 | Rat | Electrophysiology | pIC50 | 8.1 | |

| P2X2/3 | Human | Electrophysiology | pIC50 | 7.5 | |

| P2X3 | N/A | Cell-free assay | IC50 | 3.16 nM |

Table 2: Selectivity Profile of AF-353

| Target | Assay Type | Concentration Tested | % Inhibition | Reference |

| P2X1, P2X2, P2X4, P2X5, P2X7 | Calcium Flux | Up to 10 µM | No inhibition | |

| Panel of 75+ receptors, channels, enzymes, transporters | Broad Selectivity Screen | >300-fold higher than pIC50 | Little to no effect | |

| Panel of 100+ kinases | Kinase Screen | >300-fold higher than pIC50 | Little to no effect |

Table 3: Pharmacokinetic Parameters of AF-353 in Rats

| Parameter | Route | Value | Reference |

| Oral Bioavailability (%F) | Oral | 32.9% | |

| Time to Max. Concentration (Tmax) | Oral | ~30 min | |

| Plasma Half-life (t1/2) | IV | 1.63 h | |

| Plasma Protein Binding | In Vitro | 98.2% | |

| Brain/Plasma Ratio | N/A | 6 |

Signaling Pathways and Experimental Workflows

P2X3 Receptor Signaling Pathway in Sensory Neurons

P2X3 receptors are ATP-gated cation channels. Upon binding of extracellular ATP, typically released from damaged cells or active neurons, the channel opens, allowing an influx of Na+ and Ca2+. This influx leads to membrane depolarization, generation of action potentials, and transmission of a nociceptive signal. The resulting increase in intracellular Ca2+ can also activate various downstream signaling cascades involving protein kinase C (PKC) and Calcium/calmodulin-dependent protein kinase II (CaMKII), contributing to neuronal sensitization. AF-353, through allosteric modulation, prevents this channel opening.

General Experimental Workflow for Antagonist Characterization

The pharmacological profile of a compound like AF-353 is typically established through a tiered screening process, progressing from binding assays to functional cellular assays and finally to in vivo models. This workflow ensures a comprehensive understanding of the compound's affinity, potency, mechanism of action, and physiological effects.

Key Experimental Protocols

The characterization of AF-353 relied on several key experimental methodologies to determine its affinity, functional potency, and mechanism of action.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (KD) of AF-353 for P2X3 and P2X2/3 receptors.

-

Methodology:

-

Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the recombinant human or rat P2X3 or human P2X2/3 receptors.

-

Incubation: A radiolabeled ligand, such as [3H]-AF-353, is incubated with the prepared cell membranes in the presence of varying concentrations of unlabeled AF-353 (for homologous competition) or other test compounds.

-

Separation: The reaction is allowed to reach equilibrium, after which the membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Analysis: Competition binding curves are generated, and KD or Ki values are calculated using appropriate pharmacological models, such as the Cheng-Prusoff equation.

-

Intracellular Calcium Flux Assays

-

Objective: To measure the functional antagonist potency (IC50) of AF-353 by quantifying its ability to block agonist-induced calcium influx.

-

Methodology:

-

Cell Preparation: Adherent cells expressing the target P2X receptor are seeded in microplates and loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of AF-353 are pre-incubated with the cells.

-

Agonist Challenge: The cells are then challenged with a fixed concentration of a P2X3-selective agonist, such as α,β-meATP.

-

Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).

-

Analysis: Concentration-response curves are plotted to determine the IC50 value, which represents the concentration of AF-353 required to inhibit 50% of the agonist-induced calcium response.

-

Whole-Cell Voltage-Clamp Electrophysiology

-

Objective: To provide a high-resolution characterization of the antagonist's effect on ion channel function and confirm its mechanism of action.

-

Methodology:

-

Cell Preparation: A single cell expressing the P2X receptor of interest is selected for recording.

-

Patching: A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential.

-

Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV). The P2X agonist is applied to the cell to evoke an inward current.

-

Antagonist Application: After establishing a stable baseline agonist response, AF-353 is applied, and the agonist-evoked current is measured again.

-

Analysis: The degree of current inhibition is quantified. By applying the agonist at various concentrations in the presence and absence of the antagonist, shifts in the concentration-response curve can be analyzed (Schild analysis) to differentiate between competitive and non-competitive antagonism.

-

In Vivo Pharmacology and Therapeutic Potential

The favorable pharmacokinetic profile of AF-353, including its good oral bioavailability, has enabled its use as a tool compound in various preclinical models.

-

Pain: AF-353 has demonstrated efficacy in rodent models of inflammatory and neuropathic pain, where it reverses hypersensitivity to tactile stimulation. This supports the role of P2X3-containing receptors in the sensitization of primary afferent neurons that underlies chronic pain states.

-

Bladder Function: In models of cyclophosphamide-induced cystitis, AF-353 reduces bladder overactivity, suggesting that P2X3 receptors on bladder afferent nerves are key transducers of noxious stimuli.

-

Cough and Taste: P2X3 and P2X2/3 receptors are involved in taste transduction and the cough reflex. The clinical development of related P2X3 antagonists, such as Gefapixant (AF-219), for refractory chronic cough has validated this target. However, a common side effect is taste disturbance, which is consistent with the known function of these receptors.

Conclusion

AF-353 (Ro-4) is a highly potent and selective non-competitive antagonist of P2X3 and P2X2/3 receptors with a well-characterized pharmacological profile. Its unique allosteric mechanism, favorable pharmacokinetics, and demonstrated in vivo activity make it an invaluable research tool for elucidating the role of purinergic signaling in sensory pathways. The insights gained from studies with AF-353 have been instrumental in validating P2X3-containing receptors as a promising therapeutic target for a range of disorders characterized by afferent nerve hypersensitization.

References

- 1. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ATP P2X3 receptors and neuronal sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Synthesis of AF-353 Hydrochloride: A P2X3/P2X2/3 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AF-353 hydrochloride is a potent, selective, and orally bioavailable antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2] These receptors, which are ATP-gated ion channels, are predominantly expressed on sensory neurons and are implicated in various pain states and hypersensitivity conditions.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its biological evaluation are presented, along with a summary of its key pharmacological and pharmacokinetic properties. The non-competitive, allosteric nature of its antagonism is also explored, supported by diagrams of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting the P2X3 and P2X2/3 receptors.

Introduction

The P2X3 receptor, a member of the P2X family of ligand-gated ion channels, is activated by extracellular adenosine triphosphate (ATP).[4] It is primarily expressed on nociceptive sensory neurons, where it plays a crucial role in pain perception. P2X3 subunits can form homotrimeric (P2X3) or heterotrimeric (P2X2/3) channels. The discovery of selective antagonists for these receptors has been a significant focus of drug development efforts aimed at treating chronic pain, visceral pain, and other sensory disorders. AF-353 emerged from these efforts as a promising lead compound with high potency and selectivity for P2X3-containing receptors.

Discovery and Development

AF-353, with the chemical name 5-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine, was developed through the optimization of a screening hit. Its anhydrous mono-hydrochloride salt is a white crystalline solid. The development of AF-353 and related diaminopyrimidine analogues has been detailed in publications by Carter et al. (2009) and Jahangir et al. (2009).

Synthesis of this compound

The synthesis of this compound involves a multi-step process. While the full, detailed synthesis is proprietary and published in the aforementioned journals, a general outline based on related patent literature is provided below. The synthesis of the core phenoxy diaminopyrimidine structure is a key part of the process.

Experimental Protocol: Synthesis of a Phenoxy Diaminopyrimidine Precursor

A crucial step in the synthesis of AF-353 is the formation of the 5-(2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine intermediate. The following is a generalized protocol based on patent literature for related compounds:

-

Formation of 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile: 2-isopropyl-4-methoxyphenol is reacted with chloroacetonitrile in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile.

-

Cyclization with Guanidine: The resulting acetonitrile derivative is then treated with a strong base (e.g., sodium methoxide) in a solvent like methanol to generate an intermediate that is subsequently reacted with guanidine hydrochloride to form the diaminopyrimidine ring. This cyclization reaction yields 5-(2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine.

-

Iodination: The phenoxy diaminopyrimidine intermediate is then subjected to an iodination reaction to introduce the iodine atom at the 5-position of the phenol ring, yielding AF-353. This can be achieved using an iodinating agent such as N-iodosuccinimide (NIS) in an appropriate solvent.

-

Salt Formation: Finally, the free base of AF-353 is treated with hydrochloric acid in a suitable solvent to produce the hydrochloride salt, which is then isolated as a crystalline solid.

Mechanism of Action

AF-353 acts as a potent and selective antagonist of P2X3 and P2X2/3 receptors. Studies have shown that it functions through a non-competitive, allosteric mechanism. This means that AF-353 does not directly compete with ATP for its binding site on the receptor. Instead, it binds to a distinct allosteric site, inducing a conformational change in the receptor that prevents its activation by ATP.

Research by Wang et al. (2018) identified a druggable negative allosteric site on the human P2X3 receptor where AF-353 and similar molecules bind. This site is located at the interface between the left flipper, lower body, and dorsal fin domains of the receptor subunits. Binding of AF-353 to this site is thought to interfere with the conformational changes necessary for channel opening upon ATP binding.

Signaling Pathway Diagram

Caption: Allosteric antagonism of the P2X3 receptor by AF-353.

Biological Evaluation

The biological activity of AF-353 has been characterized through a series of in vitro and in vivo experiments.

Quantitative Data

| Parameter | Species | Receptor | Value | Method |

| pIC50 | Human | P2X3 | 8.0 | Intracellular Calcium Flux |

| Rat | P2X3 | 8.0 | Intracellular Calcium Flux | |

| Human | P2X2/3 | 7.3 | Intracellular Calcium Flux | |

| pIC50 | Human | P2X3 | 8.06 | Whole-cell Voltage Clamp |

| Rat | P2X3 | 8.05 | Whole-cell Voltage Clamp | |

| Human | P2X2/3 | 7.41 | Whole-cell Voltage Clamp | |

| Oral Bioavailability (%F) | Rat | - | 32.9% | Pharmacokinetic Study |

| Half-life (t1/2) | Rat | - | 1.63 h | Pharmacokinetic Study |

| Protein Binding | Rat | - | 98.2% | In vitro Plasma Binding |

Data compiled from Gever et al., 2010.

Experimental Protocols

-

Membrane Preparation: Plasma membranes from cells expressing recombinant P2X3 or P2X2/3 receptors are isolated by homogenization and differential centrifugation.

-

Binding Reaction: Membranes are incubated with a radiolabeled ligand (e.g., [³H]-AF-353) in a suitable buffer (e.g., 50 mM Tris, pH 7.4).

-

Competition Binding: To determine the affinity of AF-353, competition binding experiments are performed by incubating the membranes and radioligand with increasing concentrations of unlabeled AF-353.

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding data.

-

Cell Culture: Cells stably expressing the target P2X receptor (e.g., CHO-K1 or 1321N1 cells) are cultured in appropriate media.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of AF-353 or vehicle control.

-

Agonist Stimulation: The P2X receptor agonist, α,β-methylene ATP (α,β-meATP), is added to the cells to stimulate calcium influx.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of AF-353 is calculated as a percentage of the maximal response to the agonist, and IC50 values are determined.

-

Cell Preparation: Individual cells expressing the P2X receptors are selected for recording.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier. The membrane potential is held at a specific voltage (e.g., -60 mV).

-

Agonist Application: The P2X agonist is rapidly applied to the cell to evoke an inward current.

-

Antagonist Application: The effect of AF-353 is assessed by pre-applying the compound before agonist application.

-

Data Acquisition and Analysis: The peak current amplitude in the presence and absence of AF-353 is measured and used to determine the extent of inhibition and calculate the IC50.

Experimental Workflow Diagram

Caption: General experimental workflow for the characterization of AF-353.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of P2X3 and P2X2/3 receptors with a non-competitive, allosteric mechanism of action. Its favorable pharmacokinetic profile makes it a valuable tool for preclinical research into the role of these receptors in various physiological and pathological processes. The detailed methodologies and summarized data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of purinergic signaling and novel analgesic therapies.

References

- 1. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Frontiers | Molecular Pharmacology of P2X Receptors: Exploring Druggable Domains Revealed by Structural Biology [frontiersin.org]

- 4. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of AF-353 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of AF-353 hydrochloride, a potent and selective antagonist of P2X3 and P2X2/3 receptors. AF-353 serves as a critical tool for investigating the physiological roles of these purinergic receptors and represents a promising candidate for the development of novel therapeutics, particularly in the context of pain and chronic cough.

Overview and Mechanism of Action

AF-353 is an orally bioavailable, non-competitive antagonist of P2X3 and P2X2/3 receptors[1][2]. These receptors are ATP-gated ion channels predominantly expressed on primary afferent neurons and are implicated in nociception and neuronal sensitization[1][2]. Unlike competitive antagonists that bind to the same site as the endogenous ligand ATP, AF-353 acts as a negative allosteric modulator[3]. It binds to a distinct allosteric site located at the subunit interface, within a pocket formed by the left flipper (LF) and lower body (LB) domains. This binding event prevents the conformational changes required for channel activation, thereby inhibiting ion influx in a non-competitive fashion.

Quantitative Pharmacological Data

The potency and affinity of AF-353 have been rigorously quantified across various in vitro assays, including radioligand binding, intracellular calcium flux, and whole-cell voltage-clamp electrophysiology.

Table 1: Potency and Affinity of AF-353 at P2X3 and P2X2/3 Receptors

| Receptor Subtype | Species | Assay Type | Parameter | Value | Reference |

|---|---|---|---|---|---|

| P2X3 | Human | Calcium Flux | pIC₅₀ | 8.0 | |

| P2X3 | Rat | Calcium Flux | pIC₅₀ | 8.0 | |

| P2X2/3 | Human | Calcium Flux | pIC₅₀ | 7.3 | |

| P2X3 | Rat | Electrophysiology | pIC₅₀ | 8.42 | |

| P2X2/3 | Human | Electrophysiology | pIC₅₀ | 7.73 | |

| P2X3 | Human | Radioligand Binding | Kᵢ (nM) | 15 | |

| P2X3 | Rat | Radioligand Binding | Kᵢ (nM) | 14 |

| P2X2/3 | Human | Radioligand Binding | Kᵢ (nM) | 30 | |

Table 2: Selectivity Profile of AF-353 Against Other Human P2X Receptors

| Receptor Subtype | Assay Type | Concentration Tested | % Inhibition | Reference |

|---|---|---|---|---|

| P2X1 | Calcium Flux | up to 10 µM | No Inhibition | |

| P2X2 | Calcium Flux | up to 10 µM | No Inhibition | |

| P2X4 | Calcium Flux | up to 10 µM | No Inhibition | |

| P2X5 | Calcium Flux | up to 10 µM | No Inhibition |

| P2X7 | Calcium Flux | up to 10 µM | No Inhibition | |

Furthermore, broad selectivity screening against a panel of 75 other receptors, channels, enzymes, and transporters, as well as over 100 kinases, has confirmed that AF-353 is a highly selective molecule with little to no off-target activity at concentrations up to 300-fold higher than its pIC₅₀ for P2X3.

Signaling Pathway and Mechanism of Inhibition

The activation of P2X3 receptors by extracellular ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺. This influx causes membrane depolarization and initiates downstream signaling cascades associated with pain transmission. AF-353 intervenes by binding to an allosteric site, stabilizing the receptor in a closed conformation and preventing ATP-gated channel opening.

Caption: P2X3 receptor signaling and allosteric inhibition by AF-353.

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of compounds like AF-353.

4.1 Intracellular Calcium Flux Assay

This assay functionally measures the antagonist potency of AF-353 by quantifying its ability to inhibit agonist-induced increases in intracellular calcium.

-

Cell Lines: Human astrocytoma 1321N1 cells stably expressing recombinant human P2X3 or P2X2/3 receptors, or Chinese Hamster Ovary (CHOK1) cells expressing rat P2X3 are used.

-

Protocol:

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to confluence.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for a specified time at 37°C.

-

Compound Incubation: AF-353 at various concentrations is added to the wells and incubated to allow for receptor binding.

-

Agonist Stimulation: An EC₈₀ concentration of the P2X3 agonist α,β-methylene ATP (α,β-meATP) is added to stimulate the receptors (e.g., 1 µM for P2X3, 5 µM for P2X2/3).

-

Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are measured using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: The fluorescence response is normalized, and concentration-response curves are generated to calculate IC₅₀ values. The pIC₅₀ is then determined (-log(IC₅₀)).

-

Caption: Experimental workflow for the intracellular calcium flux assay.

4.2 Whole-Cell Voltage-Clamp Electrophysiology

This technique provides a direct measure of ion channel function and inhibition.

-

Cell Preparation: Recombinant cell lines (as above) or acutely dissociated primary neurons from dorsal root or nodose ganglia are used.

-

Protocol:

-

Cell Clamping: A single cell is patched using a glass micropipette, and the membrane potential is clamped at a holding potential (e.g., -70 mV).

-

Agonist Application: The P2X3 agonist (α,β-meATP) is applied to the cell to evoke an inward current.

-

Antagonist Application: After establishing a stable baseline current, AF-353 is co-applied with the agonist at varying concentrations.

-

Current Measurement: The inward currents are recorded and measured.

-

Data Analysis: The degree of current inhibition by AF-353 is used to construct concentration-response curves and determine the pIC₅₀ value.

-

4.3 Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of AF-353 to its target receptors.

-

Protocol:

-

Membrane Preparation: Membranes are prepared from cells expressing the recombinant human or rat P2X3 or human P2X2/3 receptors.

-

Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-AF-353) and varying concentrations of unlabeled AF-353 (for homologous competition) in a suitable buffer.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Competition binding data are analyzed to calculate the Kᵢ value, representing the affinity of AF-353 for the receptor.

-

Selectivity Logic

The therapeutic utility and research value of a pharmacological tool are heavily dependent on its selectivity. AF-353 demonstrates a clear and potent preference for P2X3-containing receptors over other members of the P2X family.

Caption: Logical relationship of AF-353's selectivity for P2X receptors.

Conclusion

The in vitro characterization of this compound firmly establishes it as a highly potent and selective non-competitive antagonist of P2X3 and P2X2/3 receptors. Its well-defined mechanism of action, high affinity, and clean selectivity profile make it an invaluable pharmacological tool for elucidating the role of P2X3-containing receptors in health and disease. The detailed experimental protocols provided herein serve as a foundation for consistent and reproducible research in the field of purinergic signaling.

References

- 1. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The P2X3 receptor blocker AF-353 (Ro-4) reduces bioenergetic index of a primary mixed culture of hippocampal neurons [pbmc.ibmc.msk.ru]

The Allosteric Antagonist AF-353 Hydrochloride: A Technical Guide to its Interaction with Purinergic P2X3 and P2X2/3 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological interaction between AF-353 hydrochloride and purinergic receptors, with a primary focus on the P2X3 and P2X2/3 subtypes. AF-353 is a potent, selective, and orally bioavailable non-competitive antagonist, positioning it as a critical tool for investigating the role of these receptors in physiological and pathological processes, particularly in pain and sensory signaling.[1][2]

Executive Summary

Adenosine triphosphate (ATP) is a key neurotransmitter in nociceptive pathways, exerting its effects through ionotropic P2X receptors.[3][4] Subtypes containing the P2X3 subunit, namely the homotrimeric P2X3 and heterotrimeric P2X2/3 receptors, are predominantly expressed on sensory neurons and are crucial for pain transduction.[5] AF-353 (also known as RO-4) has emerged as a highly selective and potent antagonist of these specific receptor subtypes. Competition binding and functional assays have demonstrated that AF-353 acts via a non-competitive, allosteric mechanism, binding to a site distinct from the ATP binding pocket to inhibit channel activation. Its favorable pharmacokinetic profile, including oral bioavailability, makes it a valuable compound for both in vitro and in vivo studies. This document details the quantitative pharmacology of AF-353, outlines the experimental protocols for its characterization, and visualizes the underlying signaling and experimental workflows.

Quantitative Pharmacological Data

The potency and affinity of AF-353 have been rigorously characterized across species and receptor subtypes using radioligand binding, intracellular calcium flux assays, and whole-cell voltage-clamp electrophysiology. The data consistently demonstrate high potency in the nanomolar range and clear selectivity for P2X3-containing receptors.

Antagonist Potency (pIC50)

The functional potency of AF-353 was determined by measuring its ability to inhibit agonist-induced responses in cellular assays. The pIC50 values, representing the negative logarithm of the half-maximal inhibitory concentration (IC50), are summarized below.

| Receptor Subtype | Species | Assay Type | Agonist | pIC50 | Reference |

| P2X3 | Human | Calcium Flux | α,β-meATP | 8.0 | |

| P2X3 | Rat | Calcium Flux | α,β-meATP | 8.0 | |

| P2X2/3 | Human | Calcium Flux | α,β-meATP | 7.3 | |

| P2X3 | Human | Electrophysiology | α,β-meATP | 8.5 | |

| P2X3 | Rat | Electrophysiology | α,β-meATP | 8.1 | |

| P2X2/3 | Human | Electrophysiology | α,β-meATP | 7.4 |

Binding Affinity (KD) and Kinetics

Radioligand binding assays using [³H]-AF-353 were performed to directly measure the affinity for its target receptors. The equilibrium dissociation constant (KD) reflects the concentration of the drug required to occupy 50% of the receptors at equilibrium.

| Receptor Subtype | Species | KD (nM) | Reference |

| P2X3 | Human | 15 | |

| P2X3 | Rat | 14 | |

| P2X2/3 | Human | 30 |

Kinetic analysis at the human P2X2/3 receptor provided insights into the association and dissociation rates of AF-353.

| Parameter | Value | Unit | Reference |

| Kon (Association Rate) | 7.49 x 10-5 (± 0.41 x 10-5) | s-1·nM-1 | |

| Koff (Dissociation Rate) | 3.5 x 10-3 (± 0.29 x 10-3) | s-1 | |

| Calculated KD (Koff/Kon) | 47 | nM |

Selectivity Profile

The selectivity of AF-353 was established by testing its activity against other P2X receptor subtypes. In intracellular calcium flux assays, AF-353 produced no inhibition of agonist-evoked responses up to a concentration of 10 µM at human P2X1, P2X2, P2X4, P2X5, or P2X7 receptors. This demonstrates a high degree of selectivity for P2X3-containing channels.

Signaling Pathways and Mechanism of Action

P2X3 and P2X2/3 receptors are ATP-gated non-selective cation channels. Upon binding of extracellular ATP, the channel undergoes a conformational change, leading to the rapid influx of Na⁺ and Ca²⁺. This influx results in membrane depolarization, which, in sensory neurons, can trigger the firing of action potentials and the propagation of a pain signal. AF-353, acting as a non-competitive antagonist, binds to an allosteric site on the receptor complex, preventing the conformational change necessary for channel opening, even when ATP is bound to the orthosteric site.

Caption: P2X3 receptor signaling cascade and inhibition by AF-353.

Experimental Protocols

The characterization of AF-353 relies on a suite of standard pharmacological assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Binding Assay

This assay directly measures the binding affinity of a ligand to its receptor. For AF-353, competitive and saturation binding assays were performed using tritiated AF-353 ([³H]-AF-353) on membrane preparations from cells recombinantly expressing the target receptors.

Objective: To determine the equilibrium dissociation constant (KD) and maximum binding capacity (Bmax) of [³H]-AF-353 and the inhibitory constant (Ki) of unlabeled compounds.

Materials:

-

Cell Lines: CHO-K1 or 1321-N1 cells stably expressing human P2X3, rat P2X3, or human P2X2/3 receptors.

-

Radioligand: [³H]-AF-353.

-

Membrane Preparation: Homogenized cell membranes suspended in a suitable buffer (e.g., Tris-HCl).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a competing, unlabeled ligand (e.g., 10 µM unlabeled AF-353).

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter: For quantifying radioactivity.

Protocol Outline (Saturation Binding):

-

Membrane Preparation: Grow cells to confluency, harvest, and homogenize in ice-cold buffer. Centrifuge to pellet membranes and resuspend in assay buffer. Determine protein concentration (e.g., via Bradford assay).

-

Assay Setup: In a 96-well plate, add increasing concentrations of [³H]-AF-353 to wells containing a fixed amount of membrane protein (e.g., 10-20 µg). For each concentration, prepare parallel wells with the addition of the non-specific binding control.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Separation: Rapidly separate bound from free radioligand by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold assay buffer to remove unbound ligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of [³H]-AF-353 and fit the data using non-linear regression to a one-site binding model to determine KD and Bmax.

Intracellular Calcium Flux Assay (FLIPR)

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium ([Ca²⁺]i), a direct consequence of P2X receptor activation.

Objective: To determine the functional potency (IC50) of AF-353 by measuring its inhibition of agonist-induced calcium influx.

Materials:

-

Cell Lines: As above, plated in 96- or 384-well black-walled, clear-bottom microplates.

-

Calcium Indicator Dye: A calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM.

-

Loading Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer, often containing probenecid to prevent dye extrusion.

-

Agonist: A stable P2X3 agonist, typically α,β-methylene ATP (α,β-meATP).

-

Antagonist: this compound.

-

Instrumentation: A fluorescence imaging plate reader (FLIPR) or a flow cytometer capable of kinetic readings.

Protocol Outline:

-

Cell Plating: Seed cells into microplates 24 hours prior to the assay to allow for adherence.

-

Dye Loading: Prepare a loading solution of the calcium indicator dye (e.g., 2-4 µM Fluo-4 AM with 0.04% Pluronic F-127) in loading buffer. Remove cell culture medium and add the dye solution to each well.

-

Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark to allow the dye to enter the cells and be cleaved to its active form.

-

Wash: Gently wash the cells with assay buffer to remove extracellular dye.

-

Compound Addition: Add serial dilutions of AF-353 to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Fluorescence Reading: Place the plate in the FLIPR instrument. Record a baseline fluorescence reading. The instrument then automatically adds a fixed concentration of the agonist (e.g., an EC80 concentration of α,β-meATP) to all wells and continues to record the fluorescence signal over time.

-

Data Analysis: The change in fluorescence (peak minus baseline) corresponds to the [Ca²⁺]i increase. Plot the percentage inhibition of the agonist response against the concentration of AF-353. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Whole-Cell Voltage-Clamp Electrophysiology

This technique provides a high-resolution measurement of ion channel activity by controlling the membrane potential of a single cell and recording the ionic currents that flow across the membrane.

Objective: To directly measure the inhibitory effect of AF-353 on agonist-evoked currents through P2X3 and P2X2/3 channels.

Materials:

-

Cell Lines or Primary Neurons: Cells expressing the target receptors are grown on coverslips.

-

Recording Setup: An inverted microscope, micromanipulators, patch-clamp amplifier, data acquisition system, and perfusion system for rapid solution exchange.

-

Pipettes: Borosilicate glass capillaries pulled to a fine tip (resistance of 3-7 MΩ).

-

Extracellular Solution (in mM): e.g., 150 NaCl, 5 KCl, 2.5 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose; pH 7.3.

-

Intracellular Solution (in mM): e.g., 140 KCl, 2 MgCl₂, 11 EGTA, 10 HEPES, 4 ATP, 0.3 Na₂GTP; pH 7.2.

-

Agonist and Antagonist Solutions: Prepared in the extracellular solution.

Protocol Outline:

-

Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Pipette Positioning: Fill a glass pipette with intracellular solution and mount it on the micromanipulator. Under visual guidance, carefully approach a target cell.

-

Seal Formation: Apply light positive pressure to the pipette. Once the pipette tip touches the cell membrane, release the pressure to form a high-resistance "giga-ohm" seal (GΩ seal) between the pipette tip and the membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp: Clamp the cell's membrane potential at a fixed holding potential (e.g., -60 mV).

-

Recording: Using the perfusion system, rapidly apply the agonist (α,β-meATP) to the cell for a short duration (e.g., 1-2 seconds) and record the resulting inward current. After the current returns to baseline, co-apply the agonist with varying concentrations of AF-353.

-

Data Analysis: Measure the peak amplitude of the inward current in the absence and presence of the antagonist. Calculate the percentage inhibition for each AF-353 concentration and plot a concentration-response curve to determine the IC50.

Experimental and Drug Discovery Workflow

The characterization and development of a selective antagonist like AF-353 typically follows a structured workflow, progressing from initial high-throughput screening to detailed in vivo analysis.

Caption: A typical workflow for P2X3 antagonist drug discovery.

Conclusion

This compound is a well-characterized, potent, and selective allosteric antagonist of P2X3 and P2X2/3 receptors. Its robust pharmacological profile, established through rigorous binding and functional assays, underscores its utility as a research tool to probe the function of these channels. The detailed quantitative data and methodologies presented in this guide provide a foundation for researchers to effectively utilize AF-353 in studies aimed at understanding purinergic signaling in pain, urological, and respiratory disorders, and to guide the development of novel therapeutics targeting this pathway.

References

- 1. pnas.org [pnas.org]

- 2. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labs.pbrc.edu [labs.pbrc.edu]

- 4. Suppression of P2X3 receptor‐mediated currents by the activation of α2A‐adrenergic receptors in rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The therapeutic promise of ATP antagonism at P2X3 receptors in respiratory and urological disorders [frontiersin.org]

The Role of AF-353 Hydrochloride in Sensory Neuron Sensitization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sensory neuron sensitization is a key underlying mechanism of chronic pain states, representing a significant challenge in modern medicine. A crucial player in this process is the P2X3 receptor, an ATP-gated ion channel predominantly expressed on nociceptive sensory neurons. Extracellular ATP, released in response to tissue injury and inflammation, activates these receptors, leading to neuronal depolarization, action potential firing, and the sensation of pain. Under pathological conditions, the P2X3 signaling pathway can become dysregulated, contributing to peripheral and central sensitization. AF-353 hydrochloride, a potent and selective antagonist of P2X3 and P2X2/3 receptors, has emerged as a valuable pharmacological tool and a promising therapeutic candidate for investigating and mitigating this sensitization. This technical guide provides an in-depth overview of the role of this compound in modulating sensory neuron activity, detailing its pharmacological properties, the experimental protocols used for its characterization, and the signaling pathways it influences.

Introduction to P2X3 Receptors and Sensory Neuron Sensitization

P2X3 receptors are members of the P2X family of ligand-gated ion channels that are activated by extracellular adenosine triphosphate (ATP).[1] They exist as both homomeric (P2X3) and heteromeric (P2X2/3) channels on the terminals of primary afferent neurons, including C- and Aδ-fibers, which are critical for transmitting pain signals.[1] In the peripheral nervous system, ATP is released from various cells during tissue damage, inflammation, or mechanical stress, acting as a key signaling molecule in nociception.[1]

The activation of P2X3 receptors by ATP leads to a rapid influx of cations, primarily Na⁺ and Ca²⁺, causing membrane depolarization.[2] This depolarization can trigger action potentials that propagate to the central nervous system, resulting in the perception of pain.[1] In chronic pain conditions, there is often an upregulation of P2X3 receptor expression and an increase in local ATP concentrations, leading to a state of heightened neuronal excitability known as sensitization. This sensitization manifests as allodynia (pain in response to a normally non-painful stimulus) and hyperalgesia (an exaggerated pain response to a noxious stimulus).

This compound: A Selective P2X3/P2X2/3 Receptor Antagonist

This compound is a potent, selective, and orally bioavailable non-competitive antagonist of P2X3 and P2X2/3 receptors. Its ability to specifically block the action of ATP at these receptors makes it an invaluable tool for dissecting the role of purinergic signaling in sensory neuron function and a potential therapeutic for pain-related disorders.

In Vitro Pharmacology

The pharmacological profile of AF-353 has been extensively characterized using a variety of in vitro assays. These studies have consistently demonstrated its high potency and selectivity for P2X3-containing receptors.

Table 1: In Vitro Potency of this compound

| Receptor Subtype | Species | Assay Method | pIC₅₀ |

| P2X3 | Human | Intracellular Calcium Flux | 8.0 |

| P2X3 | Rat | Intracellular Calcium Flux | 8.0 |

| P2X2/3 | Human | Intracellular Calcium Flux | 7.3 |

| P2X3 | Rat (recombinant) | Whole-Cell Voltage Clamp | 8.42 |

| P2X2/3 | Human (recombinant) | Whole-Cell Voltage Clamp | 7.73 |

| P2X3 | Rat (native DRG neurons) | Whole-Cell Voltage Clamp | 8.51 |

| P2X2/3 | Rat (native nodose ganglion) | Whole-Cell Voltage Clamp | 7.56 |

Pharmacokinetic Profile

In vivo studies in rats have demonstrated that AF-353 possesses favorable pharmacokinetic properties, including good oral bioavailability, supporting its use in preclinical models of disease.

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

| Oral Bioavailability (%F) | 32.9% |

| Time to Maximum Concentration (Tₘₐₓ) | ~30 minutes |

| Half-life (t₁/₂) | 1.63 hours |

| Plasma Protein Binding | 98.2% |

| Brain-to-Plasma Ratio | 6 |

Signaling Pathways in P2X3-Mediated Sensory Neuron Sensitization

The activation of P2X3 receptors initiates a cascade of intracellular events that contribute to the sensitization of sensory neurons. This involves the influx of calcium, which acts as a second messenger to activate various downstream signaling molecules.

References

The Selective Antagonism of P2X3 and P2X2/3 Receptors by AF-353 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

AF-353 hydrochloride is a potent and selective antagonist of the P2X3 and P2X2/3 purinergic receptors, which are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP).[1][2] These receptors, particularly the homotrimeric P2X3 and heterotrimeric P2X2/3 channels, are predominantly expressed in nociceptive sensory neurons and are implicated in various pain-related conditions.[3][4][5] This technical guide provides an in-depth analysis of the selectivity profile of AF-353, detailing its potency at target receptors and its mechanism of action, supported by quantitative data and experimental methodologies.

Quantitative Analysis of AF-353 Potency and Selectivity

The inhibitory activity of AF-353 has been quantified across different species and receptor subtypes using various in vitro assays. The data consistently demonstrates high potency for P2X3 and slightly reduced, yet still significant, potency for P2X2/3 channels.

Antagonist Potency (pIC50) of AF-353

The potency of AF-353 is summarized in the table below, with pIC50 values derived from intracellular calcium flux and whole-cell voltage-clamp electrophysiology experiments.

| Receptor Subtype | Species | Assay Method | pIC50 |

| P2X3 | Human | Intracellular Calcium Flux | 8.06 |

| P2X3 | Rat | Intracellular Calcium Flux | 8.05 |

| P2X2/3 | Human | Intracellular Calcium Flux | 7.41 |

| P2X3 | Rat (recombinant) | Whole-Cell Voltage Clamp | 8.42 |

| P2X2/3 | Human (recombinant) | Whole-Cell Voltage Clamp | 7.73 |

| P2X3 | Rat (native neurons) | Whole-Cell Voltage Clamp | 8.51 |

| P2X2/3 | Rat (native neurons) | Whole-Cell Voltage Clamp | 7.56 |

Selectivity Profile of AF-353

AF-353 exhibits high selectivity for P2X3 and P2X2/3 receptors over other P2X channel subtypes. In studies using agonist-evoked intracellular calcium flux in cell lines expressing recombinant human P2X1, P2X2, P2X4, P2X5, or P2X7 receptors, AF-353 showed no significant inhibition at concentrations up to 10 µM. This indicates a selectivity of at least 300-fold over these other P2X channels. Furthermore, broad screening against a panel of over 75 receptors, channels, enzymes, and transporters, as well as over 100 kinases, has confirmed AF-353 as a highly selective molecule.

Mechanism of Action

Competition binding and intracellular calcium flux experiments suggest that AF-353 acts as a non-competitive antagonist. This indicates an allosteric mechanism of inhibition, where AF-353 binds to a site on the receptor that is distinct from the ATP binding site. This is in contrast to competitive antagonists like TNP-ATP. The estimated equilibrium dissociation constant (KD) of AF-353 at the heteromeric P2X2/3 receptor is 47 nM, derived from its on- and off-rate constants (Kon = 7.49 × 10⁻⁵ ± 0.41 × 10⁻⁵ s⁻¹·nM⁻¹ and Koff = 3.5 × 10⁻³ ± 0.29 × 10⁻³ s⁻¹).

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the selectivity and potency of this compound.

Radioligand Binding Assays

These assays were performed to determine the binding affinity of AF-353 to P2X3 and P2X2/3 receptors.

Caption: Workflow for Radioligand Binding Assay.

Protocol:

-

Membrane Preparation: Membranes from cell lines stably expressing either P2X3 or P2X2/3 receptors are prepared.

-

Incubation: [³H]-AF-353 is incubated with the prepared membranes in a buffer solution (e.g., 50 mM Tris, pH 7.4).

-

Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration (e.g., 10 µM) of an unlabeled analog, AF-010, to define non-specific binding.

-

Equilibrium: The incubation is carried out for 2-5 hours at 22°C to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by analyzing the saturation binding data.

Intracellular Calcium Flux Assays

This functional assay measures the ability of AF-353 to inhibit the increase in intracellular calcium concentration triggered by a P2X receptor agonist.

Caption: Workflow for Intracellular Calcium Flux Assay.

Protocol:

-

Cell Culture: Cell lines (e.g., CHOK1 or 1321N1) expressing recombinant rat or human P2X3 or human P2X2/3 channels are used.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM).

-

Compound Application: Cells are pre-incubated with various concentrations of AF-353.

-

Agonist Stimulation: An agonist, such as α,β-methyleneATP (α,β-meATP), is added to the cells at a concentration that elicits approximately 80% of the maximal response (EC80).

-

Signal Detection: The change in fluorescence, corresponding to the influx of intracellular calcium, is measured using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of AF-353 is quantified by constructing concentration-response curves, from which the pIC50 values are determined.

Whole-Cell Voltage-Clamp Electrophysiology

This technique directly measures the ion channel activity by recording the currents flowing through the cell membrane in response to agonist application, and how these are affected by AF-353.

Caption: Workflow for Whole-Cell Voltage-Clamp Electrophysiology.

Protocol:

-

Cell Preparation: Recordings are made from either recombinant cell lines or acutely dissociated primary neurons (e.g., rat dorsal root or nodose ganglion neurons) known to endogenously express P2X3 and P2X2/3 channels, respectively.

-

Patch-Clamp Configuration: A glass micropipette is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage Control: The cell membrane potential is clamped at a holding potential (e.g., -90 mV).

-

Agonist Application: A P2X agonist (e.g., 10 µM α,β-meATP) is applied to the cell for a short duration (e.g., 2 seconds) to evoke an inward current.

-

Antagonist Application: After establishing a stable baseline current response to the agonist, AF-353 is applied to the bath solution. The agonist is then re-applied in the presence of AF-353 to measure the degree of inhibition.

-

Data Analysis: The reduction in the agonist-evoked current amplitude by different concentrations of AF-353 is used to construct a concentration-response curve and calculate the pIC50.

Signaling Pathway of P2X3 and P2X2/3 Receptor Activation

The activation of P2X3 and P2X2/3 receptors by ATP leads to the opening of a non-selective cation channel, resulting in membrane depolarization and the initiation of downstream signaling cascades, particularly in nociceptive neurons.

Caption: P2X3/P2X2/3 Signaling and Inhibition by AF-353.

References

- 1. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of P2X3 and P2X2/3 Receptors by Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with AF-353 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction